molecular formula C4H7ClO2 B589659 Ethyl Chloroacetate-13C2 CAS No. 147151-00-6

Ethyl Chloroacetate-13C2

Cat. No.: B589659
CAS No.: 147151-00-6
M. Wt: 124.533
InChI Key: VEUUMBGHMNQHGO-CQDYUVAPSA-N
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Description

Ethyl Chloroacetate-13C2 is a carbon-labeled derivative of ethyl chloroacetate, an organic compound with the chemical formula C4H7ClO2. This compound is primarily used in the chemical industry as a reagent and intermediate in various organic synthesis processes. The carbon-13 labeling makes it particularly useful in research applications, including studies involving isotopic tracing and molecular labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Chloroacetate-13C2 can be synthesized through the esterification of chloroacetic acid with ethanol-13C2. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of ethyl chloroacetate involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The carbon-13 labeled variant follows a similar process but uses ethanol-13C2 as the starting material .

Chemical Reactions Analysis

Types of Reactions: Ethyl Chloroacetate-13C2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

Scientific Research Applications

Ethyl Chloroacetate-13C2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chloroacetate-13C2 involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis, releasing ethanol-13C2 and chloroacetic acid. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbon-13 labeling allows for the tracking of the compound in various chemical and biological processes .

Comparison with Similar Compounds

Ethyl Chloroacetate-13C2 can be compared with other similar compounds such as:

    Ethyl Bromoacetate: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of bromine.

    Methyl Chloroacetate: Contains a methyl group instead of an ethyl group. It has similar reactivity but different physical properties such as boiling point and solubility.

    Ethyl Cyanoacetate: Contains a cyano group instead of a chlorine atom.

This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic tracing and molecular labeling.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Chloroacetate-13C2 involves the substitution of two carbon atoms in Ethyl Chloroacetate with 13C isotope. This can be achieved by using a suitable reagent that can introduce the 13C isotope into the molecule.", "Starting Materials": [ "Ethyl Chloroacetate", "13C2-labeled reagent" ], "Reaction": [ "Step 1: Ethyl Chloroacetate is reacted with the 13C2-labeled reagent in the presence of a suitable catalyst.", "Step 2: The reaction mixture is then heated to a suitable temperature and allowed to react for a specific period of time.", "Step 3: The product is then isolated and purified using standard techniques such as distillation or chromatography.", "Step 4: The final product, Ethyl Chloroacetate-13C2, is obtained as a colorless liquid with a high degree of isotopic purity." ] }

CAS No.

147151-00-6

Molecular Formula

C4H7ClO2

Molecular Weight

124.533

IUPAC Name

ethyl 2-chloroacetate

InChI

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1

InChI Key

VEUUMBGHMNQHGO-CQDYUVAPSA-N

SMILES

CCOC(=O)CCl

Synonyms

2-Chloro-acetic Acid Ethyl Ester-13C2;  (Ethoxycarbonyl)methyl-13C2 Chloride;  2-Chloroacetic Acid-13C2 Ethyl Ester;  Ethyl 2-Monochloroacetate-13C2;  Ethyl Chloracetate-13C2;  Ethyl α-Chloroacetate-13C2;  NSC 8833-13C2; 

Origin of Product

United States

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